Ethyl 7-iodoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 7-position of the quinoline ring. This structural configuration imparts distinct reactivity and functionality, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-iodoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various nucleophiles.
Acids and Bases: Employed in ester hydrolysis to convert the ester group to a carboxylic acid.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the quinoline ring.
Major Products Formed
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Quinoline Carboxylic Acids: Formed through ester hydrolysis.
Oxidized or Reduced Quinoline Compounds: Produced via oxidation or reduction reactions.
Scientific Research Applications
Ethyl 7-iodoquinoline-3-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells, depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 7-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Used as a versatile building block in organic synthesis.
Biological Activity
Ethyl 7-iodoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the introduction of the iodine substituent and the formation of the carboxylate group. Various synthetic routes have been explored, leading to different analogs that exhibit unique biological properties.
For instance, a recent study reported the synthesis of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate as an unexpected by-product during attempts to prepare other quinoline derivatives. This highlights the complexity and variability in synthesizing quinoline derivatives, which can affect their pharmacological profiles due to tautomerism and structural variations .
Table 1: Summary of Synthetic Routes for this compound
Synthetic Route | Key Steps | Yield | References |
---|---|---|---|
Route A | Iodination, esterification | 12% | |
Route B | Hydroxyquinoline tautomerization | Variable | |
Route C | Direct iodination of quinoline derivatives | High |
Biological Activity
This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Compounds with similar quinoline structures have been shown to possess significant inhibitory effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating notable efficacy. For example, related compounds have shown inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that this compound may exhibit similar effects .
Anticancer Activity
In terms of anticancer properties, studies have indicated that quinoline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells. The mechanism is thought to involve disruption of cellular processes essential for tumor growth .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxicity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | Tubulin interference, ROS generation |
KB-V1 Vbl | 14 | Tubulin interference, ROS generation |
These findings suggest that this compound could be further explored as a potential therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C12H10INO2 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 7-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 |
InChI Key |
BNNSUVOHFMXGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I |
Origin of Product |
United States |
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